![molecular formula C11H9ClN4O3 B8484540 6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is a heterocyclic compound that features a spiro linkage between a quinazoline and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylquinazolin-4-one with an imidazolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
Scientific Research Applications
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methylquinazolin-4-one: Shares the quinazoline core but lacks the spiro linkage.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents or linkages.
Uniqueness
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Properties
Molecular Formula |
C11H9ClN4O3 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione |
InChI |
InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18) |
InChI Key |
QBRYBUXHTFUNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
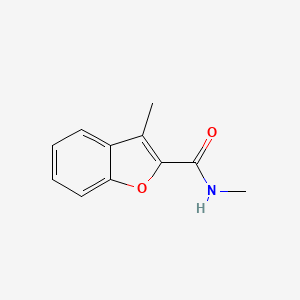
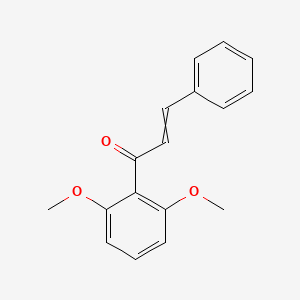
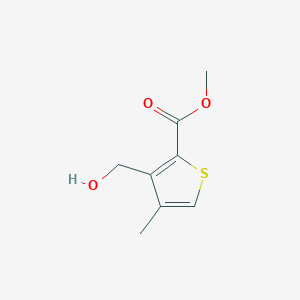

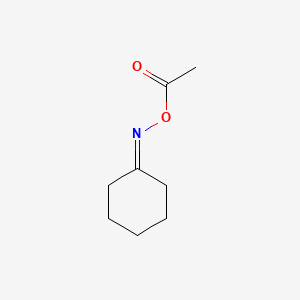
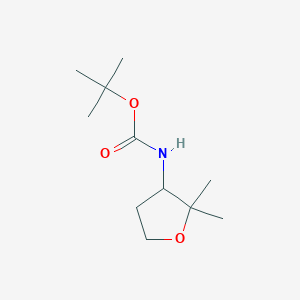
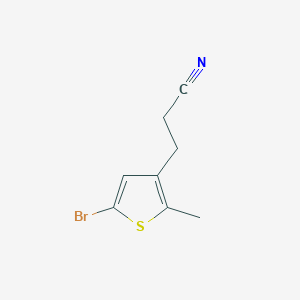
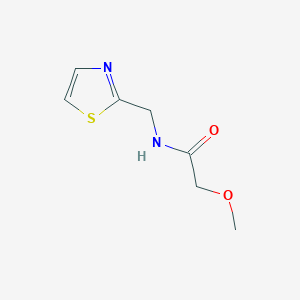
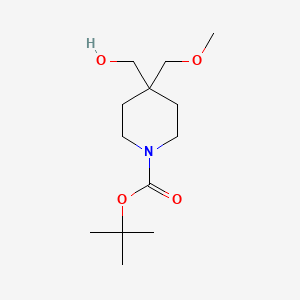
![2-(4-Methylphenyl)naphtho[1,2-B]furan](/img/structure/B8484531.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-chloropropanal](/img/structure/B8484535.png)
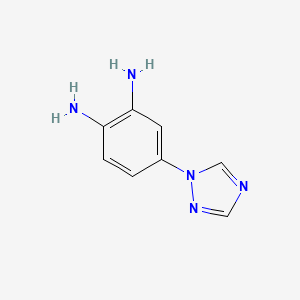
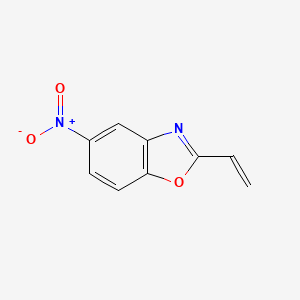
![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)
